molecular formula C3H11BrN2 B230917 Propane-1,3-diamine;hydrobromide CAS No. 18773-03-0

Propane-1,3-diamine;hydrobromide

Cat. No. B230917
CAS RN: 18773-03-0
M. Wt: 155.04 g/mol
InChI Key: FIEMKOYIAKJSJT-UHFFFAOYSA-N
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Description

Propane-1,3-diamine, also known as 1,3-Diaminopropane or Trimethylenediamine, is a simple diamine with the formula H2N(CH2)3NH2 . It is a colorless liquid with a fishy odor and is soluble in water and many polar organic solvents . It is isomeric with 1,2-diaminopropane .


Synthesis Analysis

1,3-Diaminopropane is prepared by the amination of acrylonitrile followed by hydrogenation of the resulting aminopropionitrile . The potassium salt was used in the alkyne zipper reaction .


Molecular Structure Analysis

The molecular formula of Propane-1,3-diamine is C3H10N2 . The IUPAC Standard InChI is InChI=1S/C3H10N2/c4-2-1-3-5/h1-5H2 .


Chemical Reactions Analysis

Propane-1,3-diamine is a building block in the synthesis of heterocycles, such as those used in textile finishing, and coordination complexes . It is also used in the synthesis of piroxantrone and losoxantrone .


Physical And Chemical Properties Analysis

Propane-1,3-diamine has a molar mass of 74.127 g·mol−1 . It is a colorless liquid with a fishy, ammoniacal odor . It has a density of 0.888 g mL−1, a melting point of −12.00 °C, and a boiling point of 140.1 °C .

Scientific Research Applications

1. Cardiotropic Activity Research

  • Application Summary: Propane-1,3-diamine;hydrobromide is used in the synthesis of novel compounds of the bis-(2,3,4-trimethoxybenzyl)propanediamines group. These compounds are studied for their anti-ischemic and antiarrhythmic activity .
  • Methods of Application: The introduction of a hydroxyl group into the central part of the propane linker was found to produce virtually no change in the spectrum of cardiotropic properties of the unsubstituted compound ALM-851 .
  • Results: Compound ALM-850 (1,3-bis((2,3,4-trimethoxy-benzyl)amino)propan-2-oldihydrochloride) at a dose of 3 mg/kg significantly blocked the development of rhythm disturbances and death in animals in the aconitine and calcium chloride arrhythmia models, and also decreased ST segment depression in the isoproterenol ischemia model .

2. Synthesis of Hexahydropyrimidine

  • Application Summary: Propane-1,3-diamine;hydrobromide is used in the synthesis of 1,3-bis((1H-1,2,4-triazol-1-yl)methyl)hexahydropyrimidine .
  • Methods of Application: The compound was readily prepared by cyclocondensation of propane-1,3-diamine with a mixture of (1H-1,2,4-triazol-1-yl)methanol and formaldehyde .
  • Results: The crystalline structure of the compound was fully determined by single crystal X-ray diffraction at 150 K and at room temperature, together with the isobaric thermal expansion .

3. Synthesis of Aliphatic Diamines

  • Application Summary: Propane-1,3-diamine;hydrobromide is used in the synthesis of aliphatic diamines. Aliphatic diamines are a group of organic chemicals that are used as intermediates in a variety of applications .
  • Results: The result is a variety of aliphatic diamines that can be used in different industrial applications, such as the production of polymers, resins, and other chemical products .

4. Preparation of 1,3-Diamines

  • Application Summary: Propane-1,3-diamine;hydrobromide is used in the preparation of 1,3-diamines. These compounds are significant motifs in natural products and serve as building blocks in synthetic organic chemistry .
  • Methods of Application: The preparation of 1,3-diamines typically involves the reaction of propane-1,3-diamine with other organic compounds. The specific methods can vary depending on the desired end product .
  • Results: The result is a variety of 1,3-diamines that can be used in different applications in synthetic organic chemistry .

5. Intermediate in Industrial Applications

  • Application Summary: Propane-1,3-diamine;hydrobromide is used as an intermediate in a variety of industrial applications . It is a hygroscopic, colorless and flammable liquid with a light ammonia odor .
  • Results: The result is a variety of products that can be used in different industrial applications, such as the production of polymers, resins, and other chemical products .

6. Building Blocks in Synthetic Organic Chemistry

  • Application Summary: Propane-1,3-diamine;hydrobromide is used as a building block in synthetic organic chemistry . Unlike their 1,2-diamine counterparts, limited efforts have been devoted to the development of an effective synthetic approach to 1,3-diamines .
  • Methods of Application: The preparation of 1,3-diamines typically involves the reaction of propane-1,3-diamine with other organic compounds. The specific methods can vary depending on the desired end product .
  • Results: The result is a variety of 1,3-diamines that can be used in different applications in synthetic organic chemistry .

Safety And Hazards

Propane-1,3-diamine is toxic on skin exposure with an LD50 of 177 mg kg−1 (dermal, rabbit) . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment should be worn and adequate ventilation should be ensured .

properties

IUPAC Name

propane-1,3-diamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2.BrH/c4-2-1-3-5;/h1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEMKOYIAKJSJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70638233
Record name Propane-1,3-diamine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70638233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propane-1,3-diamine;hydrobromide

CAS RN

18773-03-0
Record name NSC142624
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propane-1,3-diamine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70638233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Diaminopropane Dihydrobromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
RPCL Sousa, JCC Ferreira, MJ Sousa… - New Journal of …, 2021 - pubs.rsc.org
The search for benzo[a]phenoxazines, Nile Blue derivatives, with high antifungal activity and cell labelling capacity based on our previously published work on this type of compounds …
Number of citations: 4 pubs.rsc.org
J Arumugam, HA Brown, HK Jacobs, AS Gopalan - Synthesis, 2011 - thieme-connect.com
The 3, 2-HOPO sulfonamide reagent 3 was prepared from commercial 2, 3-dihydroxypyridine in four steps in good yields. Sulfonamide 3 readily underwent selective alkylation with …
Number of citations: 7 www.thieme-connect.com
JCC Ferreira, RPCL Sousa, A Preto, MJ Sousa… - International Journal of …, 2023 - mdpi.com
The demand for new fluorophores for different biological target imaging is increasing. Benzo[a]phenoxazine derivatives are fluorochromophores that show promising optical properties …
Number of citations: 9 www.mdpi.com
JCC Ferreira, RPCL Sousa, MJMF Sousa… - Chemistry …, 2020 - mdpi.com
Benzophenoxazine fluorophores, including derivatives of Nile Blue, one of the best known in this family of compounds, have been used as histological stains due to their optical …
Number of citations: 4 www.mdpi.com
BR Raju, AMF Garcia, ALS Costa, PJG Coutinho… - Dyes and …, 2014 - Elsevier
A new series of benzo[a]phenoxazinium chlorides possessing hydroxyl, ethyl ester and amino functional groups as terminal substituents at the 9- and 5-positions of the tetracyclic …
Number of citations: 21 www.sciencedirect.com
BR Raju, ADG Firmino, ALS Costa, PJG Coutinho… - Tetrahedron, 2013 - Elsevier
Novel water-soluble benzo[a]phenoxazinium chlorides mono- or disubstituted with 3-chloropropyl groups at the amine of position 9, and also at the hydroxyl function at position 2, were …
Number of citations: 24 www.sciencedirect.com
BR Raju, MST Gonçalves, PJG Coutinho - Spectrochimica Acta Part A …, 2017 - Elsevier
The interaction of DNA with six water soluble benzo[a]phenoxazinium chlorides mono- or di-substituted with 3-chloropropyl groups at the O and N of 2- and 9-positions, along with …
Number of citations: 11 www.sciencedirect.com
RPCL Sousa, JCC Ferreira, MJMF Sousa… - Multidisciplinary Digital …, 2018 - mdpi.com
The synthesis of four new Nile Blue derivatives with hydrogen, propyl and/or aminopropyl groups as substituents of the amines of 5-and 9-positions is described. Photophysical …
Number of citations: 6 www.mdpi.com

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